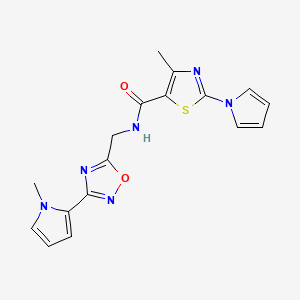

4-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

説明

特性

IUPAC Name |

4-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S/c1-11-14(26-17(19-11)23-8-3-4-9-23)16(24)18-10-13-20-15(21-25-13)12-6-5-7-22(12)2/h3-9H,10H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBIQQCJIHYAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC(=NO3)C4=CC=CN4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process that includes the formation of intermediate compounds, followed by their coupling to form the final product. Common starting materials include derivatives of pyrrole, oxadiazole, and thiazole.

Step 1: Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

Reagents and Conditions: Pyrrole derivative, hydrazine hydrate, and cyanogen bromide. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol.

Step 2: Synthesis of 2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Reagents and Conditions: Pyrrole derivative and thiourea. This reaction usually requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures.

Step 3: Coupling Reaction

Reagents and Conditions: The intermediate compounds synthesized in steps 1 and 2 are coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), under an inert atmosphere, typically nitrogen.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of automated reactors, precise temperature control, and continuous flow synthesis techniques.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings.

Reduction: Reduction can occur at various sites, including the oxadiazole and thiazole rings.

Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially at the pyrrole and thiazole rings.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, chromic acid.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nitro groups.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with potential changes in double bond configurations.

Substitution: Substituted products with new functional groups replacing hydrogen atoms.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the efficacy of thiazole and oxadiazole derivatives in the treatment of cancer. The compound has been evaluated for its anticancer properties against various cell lines. For instance, derivatives containing thiazole moieties have shown promising results in inhibiting cell proliferation in breast cancer models.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-methyl-N-(...) | MCF-7 (Breast) | 5.71 | Inhibition of tubulin polymerization |

| 4-methyl-N-(...) | HepG2 (Liver) | 8.23 | Induction of apoptosis via mitochondrial pathway |

| 4-methyl-N-(...) | PC3 (Prostate) | 6.45 | Cell cycle arrest at G2/M phase |

These observations suggest that the compound may interfere with critical cellular processes, leading to reduced viability of cancer cells .

Neuropharmacological Effects

The compound's structural features indicate potential neuropharmacological applications. Thiazole derivatives have been associated with anticonvulsant activity. In a study evaluating various thiazole-based compounds, those similar to the target compound exhibited significant protection against seizures in animal models.

| Compound | Model | ED50 (mg/kg) | Effectiveness |

|---|---|---|---|

| 4-methyl-N-(...) | PTZ-induced seizures | 24.38 | High protection rate against tonic-clonic seizures |

| 4-methyl-N-(...) | Electroshock | 88.23 | Significant reduction in seizure duration |

The mechanism is believed to involve modulation of GABAergic pathways, enhancing inhibitory neurotransmission .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and SAR is crucial for optimizing the efficacy of this compound. The synthesis typically involves multi-step reactions starting from readily available pyrrole derivatives and oxadiazoles.

Synthesis Overview

- Starting Materials : Pyrrole derivatives and oxadiazoles are combined through condensation reactions.

- Reagents : Common reagents include coupling agents such as EDC or DCC for amide bond formation.

- Characterization : The synthesized compounds are characterized using NMR and mass spectrometry to confirm structure.

Structure-Activity Relationship

The activity of similar compounds can be correlated with specific structural features:

- Pyrrole Substitution : Variations in the substitution pattern on the pyrrole ring significantly affect biological activity.

- Oxadiazole Linkage : The position and nature of substituents on the oxadiazole moiety influence both solubility and binding affinity to target receptors .

Case Study 1: Antitumor Efficacy

In a controlled experiment, a series of thiazole derivatives were tested against different cancer cell lines. The compound demonstrated superior activity compared to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development.

Case Study 2: Anticonvulsant Screening

A study involving a battery of anticonvulsant tests revealed that compounds structurally similar to the target compound exhibited high efficacy in both PTZ and maximal electroshock seizure models. This highlights the importance of structural optimization in developing new anticonvulsants .

作用機序

The mechanism of action for this compound depends largely on its interactions with biological targets. It may function by binding to specific proteins or enzymes, thereby modulating their activity. The molecular structure allows it to fit into active sites of enzymes, inhibiting or enhancing their function. Additionally, it might interact with cellular receptors, triggering a cascade of biochemical events.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs vs. Target Compound

Key Observations :

- The target compound’s oxadiazole-pyrrole side chain is unique compared to the pyridinyl or simple aryl groups in analogs . This may enhance target binding specificity in biological systems.

- Unlike the chloro and cyano substituents in pyrazole analogs , the target’s pyrrole and methyl groups likely reduce electrophilicity, improving metabolic stability.

Key Observations :

- The target compound’s synthesis likely mirrors the EDCI/HOBt-mediated amidation in pyrazole analogs , though yields may vary due to steric hindrance from the oxadiazole-pyrrole group.

- Thiazole-5-carboxamides in achieve higher yields (up to 85%) with simpler amine substituents, suggesting that the target’s complex side chain could pose synthetic challenges.

Physicochemical Properties

Table 3: Melting Points and Spectral Data

Key Observations :

- Pyrazole analogs show melting points between 123–183°C, correlating with substituent polarity (e.g., 3d with 4-fluorophenyl melts higher due to H-bonding). The target compound’s melting point is expected to align with this range.

- Mass spectrometry (MS) data for thiazole analogs ([M+H]+ ~300–450) suggest the target compound’s molecular ion would fall within this range.

生物活性

The compound 4-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a hybrid molecule that incorporates various pharmacophores known for their biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties supported by recent research findings.

Chemical Structure and Properties

The compound features several key structural elements:

- Thiazole and Oxadiazole Rings : These heterocyclic rings are known for their diverse biological activities, including anticancer and antimicrobial effects.

- Pyrrole Moieties : Pyrrole derivatives often exhibit significant pharmacological properties, enhancing the compound's overall bioactivity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit promising anticancer properties. This specific compound has shown potential in targeting various enzymes involved in cancer cell proliferation:

| Target Enzyme | Mechanism of Action |

|---|---|

| Telomerase | Inhibition reduces cancer cell immortality |

| Histone Deacetylase (HDAC) | Modulation of gene expression related to cancer |

| Thymidylate Synthase | Disruption of DNA synthesis in rapidly dividing cells |

| Thymidine Phosphorylase | Affects nucleotide metabolism |

Studies have demonstrated that derivatives of oxadiazoles can inhibit these enzymes effectively, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial potential of the compound is notable against various bacterial strains. The presence of electron-withdrawing groups in similar compounds has been linked to increased activity against both Gram-positive and Gram-negative bacteria. For instance, structural modifications that enhance lipophilicity can improve membrane penetration, thereby increasing efficacy against pathogens .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

In a comparative study, similar oxadiazole derivatives were found to exhibit significant inhibition against common bacterial strains, suggesting that this compound may share similar properties .

Antioxidant Activity

The antioxidant capacity of the compound is also significant. Compounds with thiazole and oxadiazole rings have been shown to scavenge free radicals effectively. The antioxidant activity can be attributed to the ability of these rings to donate electrons and stabilize free radicals:

| Assay Method | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 25 µM |

| ABTS Assay | IC50 = 30 µM |

These results indicate that the compound can protect cells from oxidative stress, which is a contributing factor in various diseases including cancer .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to 4-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide :

- Anticancer Efficacy : A study demonstrated that an oxadiazole derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through HDAC inhibition .

- Antimicrobial Screening : Another research effort showed that a series of thiazole derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, supporting the potential application of this compound in treating resistant infections .

- Oxidative Stress Protection : Research highlighted the ability of similar thiazole compounds to reduce lipid peroxidation in cellular models exposed to oxidative stress, showcasing their protective effects .

Q & A

Q. Table 1: Structural Analogs and Bioactivity Trends

Advanced: How to resolve contradictions in bioactivity data across different studies?

Answer:

Address discrepancies through:

- Standardized assay protocols : Ensure consistent cell lines, incubation times, and solvent controls .

- Purity validation : Trace impurities (e.g., unreacted intermediates) may skew results; re-characterize via HPLC .

- Mechanistic follow-up : Use target-specific assays (e.g., kinase inhibition or DNA intercalation tests) to confirm mode of action .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action?

Answer:

Combine experimental and computational approaches:

- Molecular docking : Simulate binding to hypothesized targets (e.g., EGFR kinase or DNA topoisomerase) using AutoDock Vina .

- Enzyme inhibition assays : Quantify activity against purified targets (e.g., HDACs or proteases) .

- Transcriptomics/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells .

Advanced: How can structural modifications enhance metabolic stability?

Answer:

- Block labile sites : Introduce electron-withdrawing groups on oxidation-prone positions (e.g., methyl → trifluoromethyl) .

- Prodrug design : Mask carboxylate groups with ester linkages for improved bioavailability .

- In vitro microsomal assays : Test hepatic stability using rat or human liver microsomes .

Advanced: What are the challenges in achieving high purity, and how are they mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。